molecular formula C19H15N3O3 B2701574 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 1081139-76-5

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Cat. No.: B2701574
CAS No.: 1081139-76-5
M. Wt: 333.347
InChI Key: YVUKQDSGOWVUII-UHFFFAOYSA-N
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Description

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an oxadiazole ring fused to a quinoline core, with an ethoxyphenyl substituent. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of TCMDC-125156 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . This makes PfCLK3 a validated drug target in malaria that offers prophylactic, transmission blocking, and curative potential .

Mode of Action

TCMDC-125156 interacts with PfCLK3, inhibiting its function . The inhibition of PfCLK3 disrupts the processing of parasite RNA, which is crucial for the survival of the parasite . This interaction results in parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125156 affects the RNA splicing pathway in the malarial parasite . PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts this process, leading to the death of the parasite .

Pharmacokinetics

The compound has been described as a promising lead compound for the development of new antimalarials , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of TCMDC-125156’s action is the death of the malarial parasite . By inhibiting PfCLK3, TCMDC-125156 disrupts the processing of parasite RNA, which is essential for the survival of the parasite . This leads to parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Action Environment

The compound has been tested against parasites collected from patients in the field , suggesting that it is effective in real-world conditions.

Biochemical Analysis

Biochemical Properties

TCMDC-125156 has been shown to interact with the PfProRS enzyme, inhibiting its activity . This interaction is believed to be allosteric in nature, meaning that TCMDC-125156 binds to a site on the enzyme distinct from the active site, altering the enzyme’s conformation and reducing its activity .

Cellular Effects

The inhibition of PfProRS by TCMDC-125156 has profound effects on the cellular processes of the malaria parasite. PfProRS is essential for protein synthesis in the parasite, and its inhibition disrupts this process, leading to the death of the parasite .

Molecular Mechanism

TCMDC-125156 exerts its effects at the molecular level through its binding interactions with PfProRS. The compound binds to the enzyme in an allosteric manner, inducing a conformational change that reduces the enzyme’s activity . This results in the inhibition of protein synthesis, a vital process for the survival and proliferation of the malaria parasite .

Temporal Effects in Laboratory Settings

The effects of TCMDC-125156 on PfProRS and the malaria parasite have been observed over time in laboratory settings. The compound has been shown to have a potent inhibitory effect on the enzyme, with this effect being sustained over the duration of the experiments conducted .

Metabolic Pathways

TCMDC-125156 is involved in the metabolic pathway of protein synthesis in the malaria parasite, specifically through its inhibition of PfProRS . This enzyme is a key player in the translation process, linking specific amino acids to their corresponding tRNA molecules .

Transport and Distribution

The specific transport and distribution mechanisms of TCMDC-125156 within cells and tissues are not currently known. Given its potent effects on PfProRS, it is likely that the compound is able to effectively penetrate the parasite’s cells and reach its target enzyme .

Subcellular Localization

The subcellular localization of TCMDC-125156 is likely to be closely linked to its target, PfProRS. As this enzyme is involved in protein synthesis, it is likely to be found in the cytoplasm of the parasite’s cells, where translation occurs . Therefore, it can be inferred that TCMDC-125156 also localizes to these areas in order to exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Quinoline: The oxadiazole intermediate is then coupled with a quinoline derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired product.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy-substituted phenyl halide reacts with the quinoline-oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the aromatic rings with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic, optical, or mechanical properties.

Comparison with Similar Compounds

Similar Compounds

    4-quinolone derivatives: Known for their broad-spectrum antimicrobial activity.

    Oxadiazole derivatives: Studied for their anti-inflammatory and anticancer properties.

    Quinoline derivatives: Widely researched for their antimalarial and anticancer activities.

Uniqueness

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is unique due to the combination of the oxadiazole and quinoline moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-2-24-13-9-7-12(8-10-13)18-21-19(25-22-18)15-11-20-16-6-4-3-5-14(16)17(15)23/h3-11H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUKQDSGOWVUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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